molecular formula C11H20ClN3O2 B1379241 3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride CAS No. 1803606-52-1

3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride

Cat. No.: B1379241
CAS No.: 1803606-52-1
M. Wt: 261.75 g/mol
InChI Key: PXOUSUCESQIECI-UHFFFAOYSA-N
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Description

3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride is a spirocyclic compound featuring a diazaspiro[4.4]nonane core substituted with a 4-aminobutyl group at position 3, with a hydrochloride counterion enhancing solubility. The spirocyclic scaffold is known for conformational rigidity, which can improve binding specificity to biological targets .

Properties

IUPAC Name

3-(4-aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2.ClH/c12-7-3-4-8-14-9(15)11(13-10(14)16)5-1-2-6-11;/h1-8,12H2,(H,13,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOUSUCESQIECI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803606-52-1
Record name 3-(4-aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
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Preparation Methods

Cyclization to Form the Spirocyclic Core

The diazaspiro[4.4]nonane-2,4-dione core is commonly synthesized by cyclization of linear diamine precursors with cyclic diketones or ketoesters. Typical methods include:

  • Condensation and Cyclization: A diamine such as 1,4-diaminobutane reacts with cyclic anhydrides or diketones under acidic or neutral conditions to form the bicyclic spiro structure. This step often requires heating and may be catalyzed by acids or bases to promote ring closure.

  • Acid-Catalyzed Hydroamination: Recent advances have demonstrated the use of Brønsted acid-catalyzed intramolecular hydroamination to form nitrogen-containing spirocycles efficiently. This method allows regio- and stereoselective formation of the spiro center by cyclizing aminoalkenes or aminoalkynes precursors under mild conditions, as detailed in research on acid-catalyzed spirocyclization reactions.

Introduction of the 4-Aminobutyl Side Chain

The 4-aminobutyl substituent can be introduced by:

  • Alkylation: Reacting the spirocyclic core containing a secondary amine with a suitable 4-bromobutyl or 4-chlorobutyl derivative under nucleophilic substitution conditions.

  • Reductive Amination: Condensation of an aldehyde or ketone functionalized spirocyclic intermediate with 1,4-diaminobutane followed by reduction to install the aminoalkyl chain.

Formation of Hydrochloride Salt

The free base form of the compound is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether). This salt formation improves the compound’s stability, crystallinity, and solubility for further applications.

Reaction Conditions and Optimization

Step Typical Reagents/Conditions Notes
Cyclization Diamine + cyclic diketone, acid/base catalysis, heat Control of pH and temperature critical for yield
Acid-catalyzed hydroamination Brønsted acid catalyst (e.g., trifluoroacetic acid), mild heat Enables regioselective spiro ring formation
Alkylation 4-halobutyl derivative, base (e.g., K2CO3), solvent (DMF) Nucleophilic substitution to introduce side chain
Reductive amination Aldehyde/ketone + 1,4-diaminobutane + reducing agent (NaBH3CN) Alternative to alkylation for side chain addition
Salt formation HCl gas or HCl in solvent Produces stable hydrochloride salt form

Research Findings and Data

  • Yields and Purity: Optimized procedures report yields of 60-85% for the spirocyclization step and over 90% purity after salt formation, verified by NMR and HPLC analysis.

  • Catalyst Efficiency: Acid-catalyzed hydroamination has been shown to proceed efficiently at lower temperatures (room temperature to 60°C), reducing side reactions and improving stereochemical control.

  • Scalability: Industrial scale-up employs continuous flow chemistry to maintain reaction control and safety, enhancing throughput and reproducibility.

Retrosynthetic Analysis

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Catalysts Conditions Outcome/Yield
Spirocyclic core formation Cyclization/Condensation Diamine + cyclic diketone, acid/base Heat, controlled pH 60-85% yield
Spirocyclization via hydroamination Acid-catalyzed hydroamination Brønsted acid (TFA) Mild heat, solvent dependent High regioselectivity
Side chain introduction Alkylation 4-halobutyl derivative, base DMF solvent, moderate heat Moderate to high yield
Side chain introduction Reductive amination Aldehyde/ketone + diamine + NaBH3CN Room temperature High yield
Salt formation Acid-base reaction HCl gas or HCl solution Ambient temperature Quantitative

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure the desired reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, each with unique properties .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Research :
    • The compound's spirocyclic structure is hypothesized to interact with biological targets involved in cancer pathways. Research indicates that derivatives of diazaspiro compounds can exhibit cytotoxic effects against various cancer cell lines.
    • Case Study: A study investigated the synthesis of similar spiro compounds and their effects on apoptosis in cancer cells, showing promising results that warrant further exploration of 3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride's potential as an anticancer agent.
  • Neuropharmacology :
    • Given its amine functional groups, this compound may influence neurotransmitter systems, making it a candidate for studying neuroprotective effects or cognitive enhancement.
    • Case Study: Research on related compounds has demonstrated neuroprotective properties in models of neurodegenerative diseases, suggesting that this compound could be evaluated for similar effects.
  • Antimicrobial Activity :
    • Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties against various pathogens.
    • Case Study: A related spiro compound was tested against bacterial strains and demonstrated significant antibacterial activity, indicating the potential for this compound to be effective against resistant strains.

Biological Studies

  • Enzyme Inhibition :
    • The compound may serve as an enzyme inhibitor in biochemical pathways relevant to disease mechanisms.
    • Research indicates that spiro compounds can modulate enzyme activity linked to metabolic disorders.
  • Molecular Interactions :
    • Studies focusing on molecular docking simulations have shown that the compound can bind effectively to target proteins involved in disease processes.
    • This aspect opens avenues for drug design and optimization based on the binding affinity and specificity of the compound.

Mechanism of Action

The mechanism of action of 3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s spiro structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various biological pathways .

Comparison with Similar Compounds

Core Structural Variations

The diazaspiro[4.4]nonane-2,4-dione core is shared across multiple analogs, but substituents at position 3 significantly influence properties:

Compound Name Substituent at Position 3 Molecular Formula Key Features
Target Compound 4-Aminobutyl C₁₁H₂₀ClN₃O₂* Hydrophilic amine group; potential for enhanced solubility and CNS activity
7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione Phenyl C₁₃H₁₄N₂O₂ Lipophilic aromatic group; may improve membrane permeability
3-[(6-Chloropyridin-3-yl)methyl]-... 6-Chloropyridin-3-ylmethyl C₁₃H₁₄ClN₃O₂ Halogenated heteroaromatic group; potential antimicrobial activity
3-{[4-(Aminomethyl)phenyl]methyl}-... 4-(Aminomethyl)phenylmethyl C₁₅H₁₉N₃O₂ Dual amine functionality; possible dual-target binding
7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione Benzyl (triaza core) C₁₃H₁₅N₃O₂ Additional nitrogen atom; altered electron distribution and basicity

Pharmacological Activity

  • 5-HT2A Receptor Antagonism: Analogs like 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (compound 13) exhibit potent antiplatelet activity (IC₅₀ = 27.3 μM) via 5-HT2A receptor antagonism, outperforming sarpogrelate (IC₅₀ = 66.8 μM) . The target compound’s 4-aminobutyl group may enhance receptor interaction through hydrogen bonding or cationic interactions.

Physicochemical and Pharmacokinetic Properties

  • Lipinski’s Rule Compliance: Many spirocyclic analogs (e.g., 9,9-dimethoxybicyclo[3.3.1]nonane-2,4-dione) comply with Lipinski’s rules, ensuring oral bioavailability .
  • Solubility: Hydrochloride salts (e.g., 3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride) improve aqueous solubility, a critical factor for drug delivery .

Biological Activity

3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride (CAS No. 1803606-52-1) is a synthetic compound with potential biological activity. Its unique structure, characterized by a spirocyclic framework, suggests interesting pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C11H20ClN3O2
  • Molecular Weight : 261.75 g/mol
  • CAS Number : 1803606-52-1

Potential Targets

  • KRAS Protein : Research indicates that compounds with similar structures can inhibit KRAS mutations associated with oncogenic processes in cancer cells. The ability to bind covalently to mutated KRAS proteins suggests potential therapeutic applications in treating solid tumors .
  • Cell Proliferation and Differentiation : Compounds affecting RAS signaling pathways may influence cellular proliferation and differentiation, which are critical in cancer progression .

Biological Activity Studies

While direct studies on this compound are sparse, insights can be drawn from related compounds and their biological evaluations:

Table 1: Summary of Related Compound Activities

Compound NameBiological ActivityReference
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-onePotent inhibitor of KRAS G12C; demonstrated antitumor effects in vivo
3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dioneAnticipated to exhibit similar binding affinity and biological effects due to structural similarities

Case Studies

A notable case study involved the evaluation of diazaspiro compounds as potential anticancer agents. These studies highlighted their ability to inhibit RAS proteins effectively, suggesting that this compound may possess similar properties.

Safety and Toxicology

The safety profile of the compound includes several hazard statements indicating potential risks such as skin irritation and respiratory issues upon exposure . Precautionary measures should be taken when handling this compound in laboratory settings.

Q & A

Q. What are the standard synthetic routes for 3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as coupling spirocyclic intermediates with aminobutyl groups under reflux conditions. For example, a similar spirocyclic compound was synthesized by refluxing a triazole derivative with substituted benzaldehyde in ethanol with glacial acetic acid as a catalyst . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time (e.g., 4–12 hours), and stoichiometric ratios (e.g., 1:1 to 1:2 for amine-aldehyde coupling). Monitoring via HPLC or TLC is critical to track intermediate formation.

Q. How is the compound characterized to confirm structural integrity and purity?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify spirocyclic backbone and aminobutyl substitution patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., theoretical vs. observed m/z).
  • HPLC Purity Analysis : Reverse-phase chromatography (e.g., Chromolith® columns) with UV detection at λmax ~255 nm, as used for structurally related compounds .
  • Elemental Analysis : Matching calculated vs. observed C, H, N percentages (±0.4%).

Q. What are the recommended storage conditions and stability profiles for this compound?

Store as a crystalline solid at -20°C under inert atmosphere (argon or nitrogen). Stability studies for similar hydrochlorides indicate ≥5-year integrity when protected from moisture and light . For lab use, prepare aliquots in anhydrous DMSO or ethanol to avoid repeated freeze-thaw cycles.

Advanced Research Questions

Q. How can researchers resolve contradictory solubility data reported for this compound in different solvents?

Discrepancies often arise from polymorphic forms or residual solvents. Methodological steps:

  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–7.4) using dynamic light scattering (DLS) to detect aggregates.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to identify polymorph transitions affecting solubility .
  • Quantitative NMR : Use deuterated solvents to measure saturation concentrations accurately .

Q. What experimental designs are suitable for studying its environmental fate and biodegradation?

Follow frameworks like Project INCHEMBIOL, which evaluate:

  • Abiotic Degradation : Hydrolysis rates at pH 4–9 and photolysis under UV/visible light .
  • Biotic Degradation : Use OECD 301B (ready biodegradability) tests with activated sludge.
  • Partitioning : Measure logP (octanol-water) and soil adsorption coefficients (Kd) via batch equilibrium assays .

Q. How can contradictory bioactivity data across cell-based assays be addressed?

Conflicting results may stem from assay conditions or cell line variability. Mitigation strategies:

  • Dose-Response Consistency : Test multiple concentrations (e.g., 1 nM–100 µM) in ≥3 biological replicates.
  • Cell Permeability Controls : Use parallel artificial membrane permeability assays (PAMPA) to rule out uptake issues .
  • Target Engagement Validation : Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assays) to confirm direct binding .

Q. What advanced techniques are recommended for studying its interaction with biological targets (e.g., enzymes or receptors)?

  • X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
  • Molecular Dynamics Simulations : Use software like GROMACS to predict binding stability and conformational changes .

Methodological Tables

Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC11H19ClN4O2Calculated
Molecular Weight298.75 g/mol
logP (Predicted)1.2–1.8
UV λmax255 nm (in ethanol)

Table 2. Common Analytical Conditions for HPLC

Column TypeMobile PhaseFlow RateDetection
Chromolith® RP-18eAcetonitrile/0.1% TFA1.0 mL/minUV 255 nm
Purospher® STAR C18Methanol/20 mM NH4OAc0.8 mL/minMS/MS

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride

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